DTSSP Crosslinker
Overview
Description
3,3’-Dithiobis(sulfosuccinimidyl propionate): , commonly known as DTSSP Crosslinker, is a water-soluble, homobifunctional crosslinking reagent. It contains amine-reactive N-hydroxysulfosuccinimide ester groups at both ends of an 8-atom spacer arm, which includes a central disulfide bond. This disulfide bond can be cleaved with reducing agents, making this compound particularly useful for reversible crosslinking applications .
Mechanism of Action
Target of Action
DTSSP (3,3’-Dithiobis(sulfosuccinimidylpropionate)) is a water-soluble crosslinker that primarily targets primary amines (-NH2), which are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide in proteins .
Mode of Action
DTSSP contains an amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of an 8-carbon spacer arm . Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group . This reaction results in the crosslinking of proteins, creating stable covalent bonds between them .
Biochemical Pathways
The primary biochemical pathway affected by DTSSP is protein crosslinking. By forming covalent bonds between proteins, DTSSP can alter protein structure and function, potentially affecting a wide range of biochemical pathways depending on the proteins involved . This crosslinking can be used to ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions .
Pharmacokinetics
It is known that dtssp is water-soluble , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of DTSSP may enhance its bioavailability, allowing it to readily interact with its protein targets .
Result of Action
The primary result of DTSSP action is the crosslinking of proteins. This can lead to changes in protein structure and function, potentially affecting a wide range of cellular processes depending on the proteins involved . For example, crosslinking can be used to stabilize protein interactions, allowing for the study of weak or transient protein-protein interactions .
Action Environment
The action of DTSSP is influenced by several environmental factors. Its reactivity with primary amines occurs optimally at pH 7-9 . Additionally, DTSSP is moisture-sensitive, and it is recommended to store it desiccated at 4-8°C to maintain its reactivity . Furthermore, the hydrolysis of the NHS ester moiety in DTSSP is a major competing reaction that increases with increasing pH and occurs more readily in dilute protein or peptide solutions .
Biochemical Analysis
Biochemical Properties
DTSSP Crosslinker contains an amine-reactive N-hydroxysulfosuccinimidyl (sulfo-NHS) ester at each end of an 8-carbon spacer arm . Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group . Proteins, including antibodies, generally have several primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide that are available as targets for sulfo-NHS-ester crosslinking reagents .
Cellular Effects
This compound is membrane-impermeable, allowing for cell surface labeling . It is useful for crosslinking cell surface proteins prior to cell lysis and immunoprecipitation . It can ‘fix’ protein interactions to allow identification of weak or transient protein interactions . In a study, it was found that this compound could display destabilization within cancer cells as glutathione is upregulated in various cancers .
Molecular Mechanism
This compound exerts its effects at the molecular level through its amine-reactive sulfo-NHS ester groups . These groups react rapidly with any primary amine-containing molecule . The central disulfide bond in the spacer arm of this compound can be readily cleaved by reducing agents such as 10-50 mM DTT or TCEP at pH 8.5 .
Temporal Effects in Laboratory Settings
This compound is moisture-sensitive and should be stored desiccated at 4-8°C . The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is recommended to reconstitute these crosslinkers immediately before use and discard any unused reconstituted crosslinker .
Metabolic Pathways
Its ability to form stable amide bonds with primary amines suggests that it may interact with enzymes or cofactors that contain these groups .
Transport and Distribution
This compound is water-soluble and membrane-impermeable . This suggests that it remains outside the cell membrane and does not get transported or distributed within cells or tissues .
Subcellular Localization
As a membrane-impermeable compound, this compound is localized outside the cell membrane . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: : DTSSP Crosslinker is synthesized through a multi-step process involving the reaction of 3,3’-dithiobis(propionic acid) with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: : DTSSP Crosslinker primarily undergoes nucleophilic substitution reactions with primary amines. The N-hydroxysulfosuccinimide ester groups react with amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .
Common Reagents and Conditions
Reagents: Primary amines, reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Conditions: Reactions typically occur at pH 7-9 in aqueous buffers such as phosphate-buffered saline (PBS) or HEPES buffer.
Major Products: : The major products of this compound reactions are amide-linked conjugates of the target molecules, which can be cleaved by reducing agents to regenerate the original molecules .
Scientific Research Applications
DTSSP Crosslinker has a wide range of applications in scientific research, including:
Chemistry: Used for the structural characterization of proteins and peptides through mass spectrometry.
Biology: Facilitates the study of protein-protein interactions by crosslinking cell surface proteins.
Industry: Utilized in the immobilization of enzymes and antibodies onto surfaces for biosensor development.
Comparison with Similar Compounds
Similar Compounds
Dithiobis(succinimidyl propionate) (DSP): A non-sulfonated analog of DTSSP Crosslinker, which is water-insoluble and used for intracellular and intramembrane conjugation.
Disuccinimidyl suberate (DSS): Another amine-reactive crosslinker with a longer spacer arm, used for applications requiring membrane-permeable crosslinking.
Uniqueness: : this compound is unique due to its water solubility and reversible crosslinking capability, which makes it particularly suitable for studying cell surface proteins and for applications requiring controlled release of conjugated molecules .
Properties
IUPAC Name |
1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJUWBJENROFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O14S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276271, DTXSID701001749 | |
Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81069-02-5, 85549-78-6 | |
Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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